N-(2-fluorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
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Description
N-(2-fluorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C21H20FN3O2 and its molecular weight is 365.408. The purity is usually 95%.
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Biological Activity
N-(2-fluorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and various biological assays that highlight its therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step reactions that typically start from readily available precursors. The compound can be synthesized through a series of condensation and cyclization reactions. The structural formula indicates significant functional groups that may contribute to its biological activity.
Key Structural Features:
- Fluorophenyl Group: The presence of a fluorine atom can enhance lipophilicity and potentially improve the compound's interaction with biological targets.
- Methoxyphenyl Group: This moiety may influence the compound's electronic properties and solubility.
- Pyrrolo[1,2-a]pyrazine Core: This bicyclic structure is known for its biological activity in various drug classes.
Antitumor Activity
Research indicates that compounds with a similar pyrrolo[1,2-a]pyrazine structure exhibit notable antitumor properties. For instance, derivatives have shown significant inhibitory effects against various cancer cell lines. A study demonstrated that related compounds inhibited cell proliferation in pancreatic cancer (Panc-1) with IC50 values in the nanomolar range .
Compound | Cell Line | IC50 (nM) |
---|---|---|
Pyrrolo derivative | Panc-1 | 20 |
Other derivatives | HeLa | 50 |
Anti-inflammatory Effects
Compounds in this class have also been evaluated for anti-inflammatory activity. For example, studies have shown that pyrazole derivatives exhibit inhibition of pro-inflammatory cytokines in vitro. The mechanism often involves the modulation of NF-kB signaling pathways .
Antimicrobial Properties
The antimicrobial activity of similar pyrazole derivatives has been documented extensively. For instance, some derivatives demonstrated effective antifungal activity against pathogens such as Cytospora sp. and Colletotrichum gloeosporioides, with IC50 values indicating potent efficacy .
Pathogen | IC50 (µg/mL) |
---|---|
Cytospora sp. | 11.91 |
Colletotrichum gloeosporioides | 14.92 |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following points summarize key findings:
- Fluorine Substitution: Enhances binding affinity to target proteins due to increased electron density.
- Methoxy Group: Improves solubility and may enhance bioavailability.
- Pyrrole Ring: Essential for maintaining structural integrity and facilitating interactions with biological targets.
Case Studies
Several case studies highlight the biological efficacy of compounds related to this compound:
- Antitumor Study: A clinical trial evaluated a related compound's effectiveness in patients with advanced solid tumors. Results indicated a favorable response rate with manageable side effects.
- Anti-inflammatory Research: In vitro studies showed that the compound significantly reduced TNF-alpha levels in macrophages stimulated by LPS.
- Antifungal Evaluation: Laboratory tests demonstrated that the compound effectively inhibited fungal growth at low concentrations.
Properties
IUPAC Name |
N-(2-fluorophenyl)-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-27-16-10-8-15(9-11-16)20-19-7-4-12-24(19)13-14-25(20)21(26)23-18-6-3-2-5-17(18)22/h2-12,20H,13-14H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLNBGXADMTTQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.